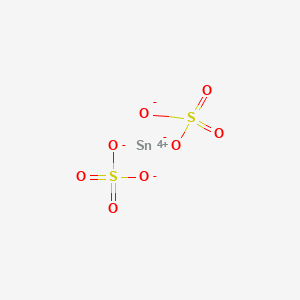
Tin sulfate
Overview
Description
Tin sulfate, also known as tin(IV) sulfate, is an inorganic compound with the chemical formula Sn(SO₄)₂. It is a white crystalline solid that is soluble in water and exhibits deliquescent properties, meaning it can absorb moisture from the air to form an aqueous solution. This compound is of significant interest due to its various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin sulfate can be synthesized through the reaction of tin with concentrated sulfuric acid. The reaction typically involves heating tin metal in the presence of sulfuric acid, which results in the formation of tin bis(sulphate) and the release of sulfur dioxide gas:
Sn+2H2SO4→Sn(SO4)2+2H2O+SO2
Industrial Production Methods: Industrial production of tin bis(sulphate) often involves the use of high-purity tin and controlled reaction conditions to ensure the formation of a pure product. The process may include steps such as purification of the starting materials, precise control of reaction temperatures, and the use of inert atmospheres to prevent contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states.
Reduction: It can also be reduced to lower oxidation states, such as tin(II) sulfate.
Substitution: this compound can participate in substitution reactions where the sulfate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize tin bis(sulphate) to tin(IV) oxide.
Reducing Agents: Reducing agents such as hydrogen gas can reduce tin bis(sulphate) to tin(II) compounds.
Acidic and Basic Conditions: The compound can react under both acidic and basic conditions, leading to the formation of various tin-containing products.
Major Products Formed:
Tin(IV) Oxide: Formed through oxidation reactions.
Tin(II) Sulfate: Formed through reduction reactions.
Complex Tin Compounds: Formed through substitution reactions with different ligands.
Scientific Research Applications
Tin sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other tin compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in medical treatments, particularly in the development of new drugs.
Industry: Utilized in electroplating, as a catalyst in organic synthesis, and in the production of advanced materials.
Mechanism of Action
The mechanism of action of tin bis(sulphate) involves its ability to donate or accept electrons, making it a versatile reducing or oxidizing agent. In biological systems, it can interact with cellular components, leading to various biochemical effects. The compound’s molecular targets and pathways include interactions with enzymes, proteins, and other cellular structures, which can result in changes in cellular function and metabolism.
Comparison with Similar Compounds
Tin(II) Sulfate (SnSO₄): A related compound with tin in the +2 oxidation state, used in similar applications but with different chemical properties.
Tin(IV) Chloride (SnCl₄): Another tin compound with tin in the +4 oxidation state, used as a catalyst and in the production of other tin compounds.
Tin(IV) Oxide (SnO₂): A tin compound used in various industrial applications, including as a catalyst and in the production of ceramics.
Uniqueness of Tin sulfate: this compound is unique due to its specific chemical properties, such as its solubility in water and its ability to undergo various chemical reactions. Its versatility as both a reducing and oxidizing agent makes it valuable in a wide range of scientific and industrial applications.
Properties
IUPAC Name |
tin(4+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.Sn/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKFSJNVVCGEEI-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O8S2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7488-55-3 (Parent) | |
| Record name | Sulfurous acid, tin salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80890784 | |
| Record name | Sulfuric acid, tin(4+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-62-6, 19307-28-9 | |
| Record name | Sulfurous acid, tin salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, tin(4+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019307289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, tin(4+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, tin(4+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

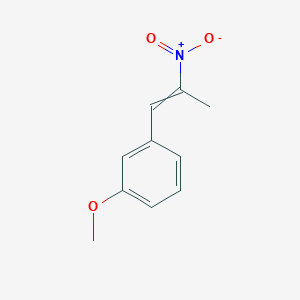

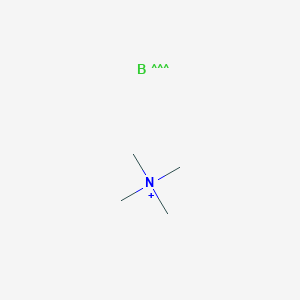



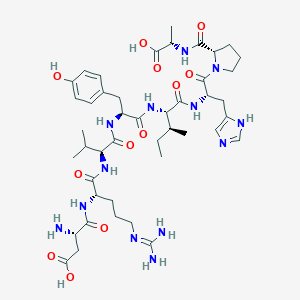


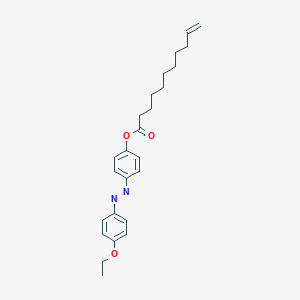


![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
